molecular formula C16H13F6N B14059570 (5,2'-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine

(5,2'-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine

Katalognummer: B14059570
Molekulargewicht: 333.27 g/mol
InChI-Schlüssel: SBBRCXIRPZVDRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5,2’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a biphenyl structure, with a dimethylamine group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5,2’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine typically involves multi-step organic reactions One common approach is the Friedel-Crafts alkylation reaction, where biphenyl is reacted with trifluoromethyl benzene under acidic conditions to introduce the trifluoromethyl groups

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(5,2’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the biphenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups such as halides, alkyl groups, or other amines.

Wissenschaftliche Forschungsanwendungen

(5,2’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with unique properties.

Wirkmechanismus

The mechanism of action of (5,2’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The dimethylamine group can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (4,4’-Bis(trifluoromethyl)biphenyl-2-yl)-dimethyl-amine
  • (3,3’-Bis(trifluoromethyl)biphenyl-4-yl)-dimethyl-amine
  • (2,2’-Bis(trifluoromethyl)biphenyl-5-yl)-dimethyl-amine

Uniqueness

(5,2’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine is unique due to the specific positioning of the trifluoromethyl groups and the dimethylamine group, which confer distinct chemical and biological properties. This unique structure can result in different reactivity and interaction profiles compared to similar compounds, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C16H13F6N

Molekulargewicht

333.27 g/mol

IUPAC-Name

N,N-dimethyl-3-(trifluoromethyl)-5-[2-(trifluoromethyl)phenyl]aniline

InChI

InChI=1S/C16H13F6N/c1-23(2)12-8-10(7-11(9-12)15(17,18)19)13-5-3-4-6-14(13)16(20,21)22/h3-9H,1-2H3

InChI-Schlüssel

SBBRCXIRPZVDRJ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC(=CC(=C1)C(F)(F)F)C2=CC=CC=C2C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.